molecular formula C14H20ClN3O2 B12225627 4-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]-2-methoxyphenol;hydrochloride

4-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]-2-methoxyphenol;hydrochloride

Cat. No.: B12225627
M. Wt: 297.78 g/mol
InChI Key: RROMIRCHISZDAP-UHFFFAOYSA-N
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Description

4-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]-2-methoxyphenol;hydrochloride is a complex organic compound that belongs to the class of phenols and pyrazoles. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with ethyl and methyl groups, an amino group linked to a methoxyphenol moiety, and a hydrochloride salt form. The compound’s distinct structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]-2-methoxyphenol;hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the ethyl and methyl substituents. The amino group is then attached to the pyrazole ring, and the resulting intermediate is coupled with 2-methoxyphenol. The final step involves the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation, solvent extraction, and crystallization are commonly employed. The use of advanced analytical methods, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]-2-methoxyphenol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions may lead to the formation of reduced pyrazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyrazoles, phenols, and quinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]-2-methoxyphenol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]-2-methoxyphenol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpyrazole: A simpler pyrazole derivative with similar structural features but lacking the methoxyphenol moiety.

    1-Methylpyrazole-4-boronic acid pinacol ester: Another pyrazole derivative used in organic synthesis and medicinal chemistry.

    3-Methylpyrazole-4-carboxylic acid: A related compound with a carboxylic acid group instead of the methoxyphenol moiety.

Uniqueness

4-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]-2-methoxyphenol;hydrochloride stands out due to its unique combination of a pyrazole ring with ethyl and methyl substituents, an amino group, and a methoxyphenol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H20ClN3O2

Molecular Weight

297.78 g/mol

IUPAC Name

4-[[(1-ethyl-3-methylpyrazol-4-yl)amino]methyl]-2-methoxyphenol;hydrochloride

InChI

InChI=1S/C14H19N3O2.ClH/c1-4-17-9-12(10(2)16-17)15-8-11-5-6-13(18)14(7-11)19-3;/h5-7,9,15,18H,4,8H2,1-3H3;1H

InChI Key

RROMIRCHISZDAP-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)NCC2=CC(=C(C=C2)O)OC.Cl

Origin of Product

United States

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